molecular formula C13H12BrN B14352115 Pyridine, 2-(4-bromophenyl)-5-ethyl- CAS No. 99217-20-6

Pyridine, 2-(4-bromophenyl)-5-ethyl-

Cat. No.: B14352115
CAS No.: 99217-20-6
M. Wt: 262.14 g/mol
InChI Key: JOPGEFIRWLJAKV-UHFFFAOYSA-N
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Description

Pyridine, 2-(4-bromophenyl)-5-ethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by a 4-bromophenyl group and an ethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(4-bromophenyl)-5-ethyl- typically involves the reaction of 4-bromoacetophenone with an appropriate aldehyde under basic conditions to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the pyridine ring. For example, the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which can be further treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(4-bromophenyl)-5-ethyl- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Pyridine, 2-(4-bromophenyl)-5-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-(4-bromophenyl)-5-ethyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)pyridine: Similar structure but lacks the ethyl group at position 5.

    2-(4-Bromophenyl)-5-methylpyridine: Similar structure but has a methyl group instead of an ethyl group at position 5.

    2-(4-Bromophenyl)-3-ethylpyridine: Similar structure but the ethyl group is at position 3 instead of position 5.

Uniqueness

Pyridine, 2-(4-bromophenyl)-5-ethyl- is unique due to the specific positioning of the bromophenyl and ethyl groups on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

99217-20-6

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

2-(4-bromophenyl)-5-ethylpyridine

InChI

InChI=1S/C13H12BrN/c1-2-10-3-8-13(15-9-10)11-4-6-12(14)7-5-11/h3-9H,2H2,1H3

InChI Key

JOPGEFIRWLJAKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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